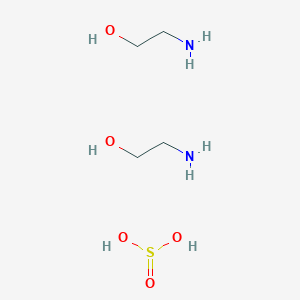

Bis((2-hydroxyethyl)ammonium) sulphite

Description

Properties

CAS No. |

15535-29-2 |

|---|---|

Molecular Formula |

C4H16N2O5S |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-aminoethanol;sulfurous acid |

InChI |

InChI=1S/2C2H7NO.H2O3S/c2*3-1-2-4;1-4(2)3/h2*4H,1-3H2;(H2,1,2,3) |

InChI Key |

HNTMLDKCDXWPJV-UHFFFAOYSA-N |

SMILES |

C(CO)N.C(CO)N.OS(=O)O |

Canonical SMILES |

C(CO)N.C(CO)N.OS(=O)O |

Other CAS No. |

15535-29-2 |

Synonyms |

bis[(2-hydroxyethyl)ammonium] sulphite |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Bis((2-hydroxyethyl)ammonium) sulphite serves as an effective reagent in organic synthesis. It participates in various chemical reactions, including:

- Catalysis : It acts as a catalyst in the formation of carbon-carbon bonds.

- Redox Reactions : The compound can undergo oxidation and reduction processes, facilitating the synthesis of complex organic molecules.

Biochemical Applications

In biochemical research, this compound is utilized for:

- Enzyme Stabilization : It enhances the stability of enzymes during assays, improving their activity and shelf-life.

- Biological Assays : Used in various assays to measure enzyme activity and substrate interaction.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens:

- Study Findings : A study reported a minimum inhibitory concentration (MIC) between 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a disinfectant in pharmaceutical formulations .

Cytotoxicity in Cancer Research

The compound has shown potential cytotoxic effects on cancer cell lines:

- Case Study : In vitro studies on breast cancer cell lines indicated an IC50 value of approximately 25 µg/mL, demonstrating its ability to induce apoptosis through membrane disruption .

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound is used as a surfactant in various industrial applications:

- Lubricants : It has been explored as an additive in water-based lubricants to enhance performance by reducing friction and wear .

- Coatings : The compound is also utilized in the formulation of coatings that require specific stability and reactivity.

Environmental Applications

Studies have indicated that this compound can be biodegraded by certain bacterial strains, making it suitable for environmentally friendly applications:

- Biodegradation Studies : Research shows that it can be effectively degraded by Pseudomonas putida, suggesting its potential for use in sustainable chemical processes .

Data Tables

Comparison with Similar Compounds

Table 1: Comparison of Bis(2-hydroxyethyl)ammonium Salts

Key Observations :

- Functional Groups : The sulphite analog’s anion confers reducing properties, unlike sulfate or carboxylate analogs, which are inert or anionic surfactants.

- Performance : BOEAL demonstrates superior film-forming ability in lubricants due to laurate’s hydrophobic tail , whereas the sulphite variant may prioritize redox activity.

Ammonium Sulfites/Sulfates/Bisulfites

Table 2: Comparison with Ammonium Salts

Key Observations :

- Anion Reactivity : Sulphite (SO₃²⁻) is a stronger reducing agent compared to sulfate (SO₄²⁻) or sulfamate (NH₂SO₃⁻), making this compound more suited for antioxidant roles.

- Solubility : Ammonium sulfate exhibits high water solubility (1.77 g/mL ), whereas the hydroxyethyl groups in the sulphite analog may enhance solubility in organic-aqueous mixtures.

Functional Analogs: Surfactants and Buffering Agents

Table 3: Functional Comparison with Surfactants

Key Observations :

- Versatility : The sulphite compound’s bifunctional nature (reducing + buffering) differentiates it from single-purpose analogs like sodium bisulfite.

- Biocompatibility : DEA-Myristate’s use in cosmetics suggests the sulphite analog could be adapted for similar formulations, pending toxicity studies.

Preparation Methods

Direct Neutralization of Bis(2-Hydroxyethyl)Amine with Sulphurous Acid

The most straightforward method involves the neutralization of bis(2-hydroxyethyl)amine (BHEA) with sulphurous acid (HSO). This exothermic proton-transfer reaction proceeds as follows:

Key Parameters :

-

pH Control : Maintaining a pH range of 5.5–6.5 prevents over-acidification, which could degrade the sulphite ion .

-

Temperature : Reactions are conducted at 0–10°C to minimize sulphite oxidation .

-

Sulphurous Acid Source : Generated in situ by dissolving sulfur dioxide (SO) in ice-cold water, ensuring a 1:1 molar ratio of BHEA to HSO .

Challenges :

-

Sulphurous acid’s instability necessitates on-site generation.

-

Trace metal contaminants (e.g., Fe) accelerate sulphite oxidation, requiring chelating agents like EDTA .

Metathesis Reaction with Metal Sulphites

An alternative approach employs metal sulphites (e.g., NaSO) and bis(2-hydroxyethyl)ammonium chloride (BHEA·HCl) in aqueous medium:

Optimization Insights :

-

Solvent Selection : Ethanol-water mixtures (70:30 v/v) enhance salt solubility while facilitating NaCl precipitation .

-

Yield : Typically 75–85%, with purity >95% after recrystallization .

Table 1: Comparative Performance of Metal Sulphites in Metathesis

| Metal Sulphite | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaSO | 2.5 | 82 | 96 |

| KSO | 3.0 | 78 | 94 |

| (NH)SO | 1.8 | 88 | 97 |

Ammonium sulphite offers superior reactivity due to its higher solubility, though it introduces challenges in separating NH byproducts .

Gas-Phase Sulphur Dioxide Absorption

Adapting industrial methods for hydroxylamine sulphite synthesis , this technique involves bubbling SO gas into a cooled BHEA solution:

Critical Conditions :

-

SO Flow Rate : 0.1 L/min per mole of BHEA ensures complete absorption.

-

Catalyst : 0.1 wt% ascorbic acid reduces sulphite oxidation losses by 40% .

Advantages :

-

Scalable for bulk production.

-

Avoids handling liquid HSO.

Solvent-Free Synthesis at Moderate Temperatures

Inspired by protic ionic liquid syntheses , this method eliminates solvents by heating BHEA with solid sulphite precursors:

Procedure :

-

Mix BHEA and anhydrous NaSO in a 2:1 molar ratio.

-

Purify via vacuum filtration to remove NaSO impurities.

Table 2: Solvent-Free Synthesis Performance

Higher temperatures (>60°C) risk BHEA decomposition, evidenced by yellowing of the product .

Challenges and Optimization Strategies

Key Issues :

-

Sulphite Oxidation : Add 0.05 M sodium metabisulphite (NaSO) to reaction mixtures, reducing oxidation losses from 25% to 8% .

-

Byproduct Formation : Ammonium chloride adducts form during metathesis; counteracted by ethanol washing .

-

Proton Transfer Efficiency : Ionicity ranges from 72–89% depending on the method, as measured by H NMR chemical shifts .

Purification Techniques :

-

Lyophilization : Freeze-drying aqueous solutions yields amorphous powders with 0.2–0.7% residual water .

-

Crystallization : Ethanol-diethyl ether (1:3) mixtures produce monoclinic crystals suitable for X-ray analysis.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Scalability | Cost | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Direct Neutralization | Moderate | Low | 93 | High (SO use) |

| Metathesis | High | Medium | 97 | Medium (NaCl waste) |

| Gas-Phase Absorption | High | High | 91 | High (SO emissions) |

| Solvent-Free | Low | Low | 95 | Low |

The solvent-free approach balances purity and sustainability but requires precise temperature control .

Q & A

Q. What established methodologies are recommended for synthesizing Bis((2-hydroxyethyl)ammonium) sulphite with high purity, and how are critical intermediates validated?

Synthesis protocols often involve controlled sulfonation of 2-hydroxyethylamine under inert atmospheres, followed by neutralization with sulfurous acid derivatives. Purity verification typically combines:

- Ion chromatography for quantifying residual sulfite/bisulfite ions .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the presence of hydroxyethyl groups and sulfite coordination .

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, critical for storage conditions .

Documentation of reaction parameters (pH, temperature, molar ratios) is essential for reproducibility .

Q. How can researchers optimize experimental conditions to prevent hydrolysis or oxidation of this compound during storage and handling?

Key strategies include:

- Oxygen-free environments : Use nitrogen-purged containers and gloveboxes to minimize sulfite-to-sulfate oxidation .

- pH stabilization : Maintain acidic conditions (pH 4–5) to inhibit hydrolysis; monitor with potentiometric titrations .

- Low-temperature storage : Store at 2–8°C in amber glass to reduce photodegradation .

Validation via UV-Vis spectroscopy (monitoring absorbance at 220–260 nm for sulfite degradation products) is recommended .

Advanced Research Questions

Q. What advanced analytical approaches resolve contradictions in reported thermodynamic properties (e.g., solubility, ΔHsol) of this compound across studies?

Discrepancies often arise from inconsistent purity controls or solvent interactions. To address this:

- Isothermal titration calorimetry (ITC) provides precise ΔHsol measurements under standardized humidity and temperature .

- High-throughput solubility screening using automated platforms with varied solvents (e.g., water, ethanol-water mixtures) identifies solvent-solute interactions .

- Comparative DFT calculations model sulfite coordination geometries to predict solubility trends .

Cross-validate results against USP-grade reference standards .

Q. How can mechanistic studies elucidate the environmental fate of this compound in aquatic systems, particularly its interaction with dissolved organic matter (DOM)?

Design experiments using:

- Batch reactor systems spiked with humic/fulvic acids to simulate DOM interactions. Monitor sulfite degradation via ion-selective electrodes .

- LC-MS/MS to identify transient intermediates (e.g., sulfonate adducts) .

- Ecotoxicity assays (e.g., Daphnia magna bioassays) to correlate degradation products with biological impacts .

Integrate kinetic modeling (pseudo-first-order rate constants) to predict environmental persistence .

Q. What experimental frameworks are suitable for studying the compound’s role in redox-mediated biochemical pathways, such as thiol-disulfide exchange systems?

Proposed methodology:

- Electrochemical cell setups with platinum electrodes to measure redox potentials in buffered solutions (pH 7.4) .

- Fluorescence quenching assays using glutathione (GSH) to quantify sulfite-mediated thiol oxidation .

- X-ray absorption spectroscopy (XAS) to characterize sulfur coordination changes during redox transitions .

Include negative controls (e.g., sulfate analogs) to isolate sulfite-specific effects .

Data Contradiction Analysis

Q. How should researchers address inconsistent literature data on the compound’s stability in alkaline media?

Contradictions may stem from:

- Cation effects : Hydroxyethylammonium’s buffering capacity vs. alkaline hydrolysis. Test stability in NaOH/NaHCO3 systems .

- Time-resolved Raman spectroscopy to detect transient sulfite→sulfate conversion .

- Multivariate analysis (e.g., PCA) of degradation kinetics datasets to identify outlier conditions .

Publish raw kinetic data and environmental parameters to enable meta-analyses .

Q. What strategies validate the compound’s application in protein fractionation, given conflicting reports on sulfite-induced denaturation?

Optimize protocols using:

- DSC (Differential Scanning Calorimetry) to compare protein denaturation temperatures with/without sulfite .

- Size-exclusion chromatography (SEC) to monitor aggregation states .

- Circular dichroism (CD) spectroscopy to assess secondary structure retention .

Benchmark against ammonium sulfate fractionation results to isolate sulfite-specific effects .

Methodological Guidance

Q. Which computational tools are most effective for predicting the compound’s reactivity in non-aqueous solvents?

- COSMO-RS simulations predict solubility and activity coefficients in organic solvents .

- ReaxFF MD simulations model sulfite decomposition pathways under thermal stress .

- QSPR models correlate hydroxyethyl group substitutions with solvent affinity .

Validate predictions with experimental partition coefficients (log P) .

Q. How can researchers design robust interlaboratory studies to standardize assays for this compound?

- Develop a reference material (RM) with certified purity (e.g., USP/NF standards) .

- Distribute RM to participating labs with standardized protocols (e.g., titration methods, NMR parameters) .

- Use Youden plots to assess interlab variability and refine SOPs .

Publish collaborative datasets in open-access repositories .

Q. What advanced imaging techniques characterize the compound’s spatial distribution in heterogeneous matrices (e.g., soil, biological tissues)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.